molecular formula C10H14ClNO B2623335 (3-Phenylazetidin-3-yl)methanol hydrochloride CAS No. 90874-63-8

(3-Phenylazetidin-3-yl)methanol hydrochloride

Cat. No.: B2623335
CAS No.: 90874-63-8
M. Wt: 199.68
InChI Key: HPKVLCXHBZNXHU-UHFFFAOYSA-N
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Description

(3-Phenylazetidin-3-yl)methanol hydrochloride is a chemical compound with the molecular formula C₁₀H₁₄ClNO and a molecular weight of 199.68 g/mol . It is a hydrochloride salt form of (3-Phenylazetidin-3-yl)methanol, which is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. This compound is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Phenylazetidin-3-yl)methanol hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Phenyl Group: The phenyl group is introduced via substitution reactions.

    Hydroxymethylation: The hydroxymethyl group is added to the azetidine ring through hydroxymethylation reactions.

    Formation of Hydrochloride Salt: The final step involves the conversion of (3-Phenylazetidin-3-yl)methanol to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Phenylazetidin-3-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Various reagents, including halogens and organometallic compounds, are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(3-Phenylazetidin-3-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3-Phenylazetidin-3-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3-Methylazetidin-3-yl)methanol hydrochloride: Similar in structure but with a methyl group instead of a phenyl group.

    (3-Phenylazetidin-3-yl)methanol: The non-hydrochloride form of the compound.

Uniqueness

(3-Phenylazetidin-3-yl)methanol hydrochloride is unique due to its specific combination of the azetidine ring, phenyl group, and hydroxymethyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

(3-phenylazetidin-3-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c12-8-10(6-11-7-10)9-4-2-1-3-5-9;/h1-5,11-12H,6-8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPKVLCXHBZNXHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CO)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90874-63-8
Record name (3-phenylazetidin-3-yl)methanol hydrochloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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